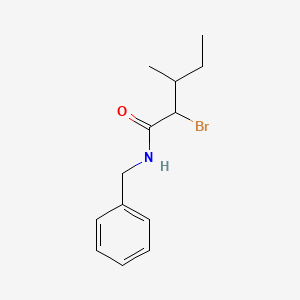
N-Benzyl-2-bromo-3-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-bromo-3-methylpentanamide is an organic compound with the molecular formula C11H14BrNO It is a brominated amide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a bromine atom on the second carbon of the pentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-bromo-3-methylpentanamide typically involves the bromination of 3-methylpentanamide followed by the introduction of a benzyl group. One common method includes the following steps:
Bromination: 3-methylpentanamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the second carbon position.
Benzylation: The brominated intermediate is then reacted with benzyl chloride in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-bromo-3-methylpentanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted amides.
Reduction: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative conditions can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amides.
Reduction: Amine derivatives.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
N-Benzyl-2-bromo-3-methylpentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-bromo-3-methylpentanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and benzyl group can play crucial roles in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-2-bromo-2-methylpropanamide
- N-Benzyl-2-bromo-2-methylbutanamide
- N-Benzyl-2-bromo-2-methylhexanamide
Uniqueness
N-Benzyl-2-bromo-3-methylpentanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the benzyl group and the bromine atom at the second carbon position provides distinct chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
917887-54-8 |
|---|---|
Formule moléculaire |
C13H18BrNO |
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
N-benzyl-2-bromo-3-methylpentanamide |
InChI |
InChI=1S/C13H18BrNO/c1-3-10(2)12(14)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,16) |
Clé InChI |
XJUFEUVUUUPEJA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
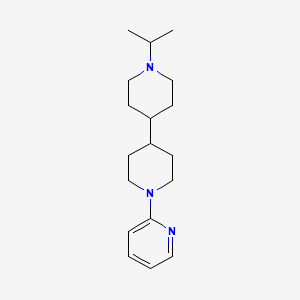
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)
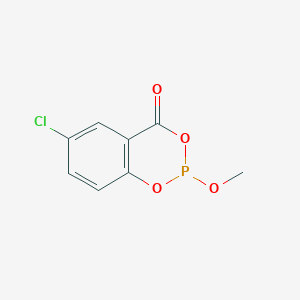
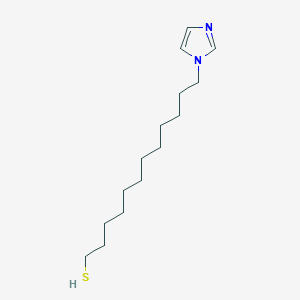
![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
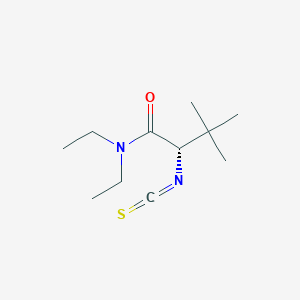
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)
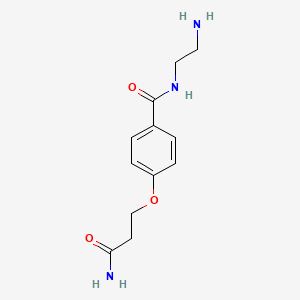

![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
